Product packaging for Zolpidem 6-Carboxylic Acid(Cat. No.:CAS No. 109461-15-6)

Zolpidem 6-Carboxylic Acid

Cat. No.: B026898
CAS No.: 109461-15-6
M. Wt: 337.4 g/mol
InChI Key: RFUGIBAONXDHRM-UHFFFAOYSA-N
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Description

Contextualization of Zolpidem Metabolism

Zolpidem undergoes extensive metabolism in the human body, a process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. clinpgx.orgark-tdm.com The biotransformation of zolpidem results in the formation of several metabolites, all of which are considered pharmacologically inactive. nih.gov The main metabolic pathways involve the oxidation of the methyl groups on both the phenyl and imidazopyridine rings of the zolpidem molecule. clinpgx.org

Specifically, the formation of Zolpidem 6-Carboxylic Acid occurs through the oxidation of the methyl group located on the imidazopyridine moiety. clinpgx.org This process is a multi-step enzymatic reaction. Initially, the methyl group is hydroxylated to form an alcohol intermediate. This alcohol derivative then undergoes further rapid oxidation to yield the corresponding carboxylic acid, this compound. clinpgx.org The primary enzyme responsible for this metabolic conversion is CYP3A4, although other CYP isoenzymes such as CYP1A2 and CYP2C9 also contribute to a lesser extent. ark-tdm.com

Significance of this compound as a Major Metabolite

This compound is recognized as one of the major metabolites of zolpidem, alongside Zolpidem phenyl-4-carboxylic acid. ark-tdm.comnih.gov While Zolpidem phenyl-4-carboxylic acid is often cited as the most abundant urinary metabolite, studies have demonstrated that this compound is also present in relatively high concentrations. nih.gov The pharmacologically inactive nature of these metabolites is a key aspect of zolpidem's pharmacokinetic profile. nih.gov

The significance of this compound in research is largely attributed to its utility as a biomarker for zolpidem consumption. Due to its formation through metabolic processes, its presence in biological samples such as urine and hair provides definitive evidence of prior zolpidem administration. researchgate.net This is particularly crucial in forensic toxicology and clinical monitoring, where determining compliance or identifying substance use is essential. The detection window for this compound and other carboxylic acid metabolites in urine can be significantly longer than that of the parent drug, extending up to 72 hours post-ingestion. researchgate.net

The following table summarizes findings from a study that quantified zolpidem and its metabolites in postmortem urine, illustrating the relative concentrations of the major carboxylic acid metabolites.

CompoundConcentration Range (ng/mL)Key Findings
Zolpidem phenyl-4-carboxylic acid (M1)Highest concentration in all casesConfirmed as the most abundant metabolite in these samples.
This compound (M2) Relatively high concentrationsA significant, readily detectable metabolite.
Source: Adapted from a 2023 study on postmortem urine analysis. nih.gov

Research Rationale and Scope for Academic Inquiry into the Compound

The academic interest in this compound is multifaceted, stemming from its importance in analytical chemistry, pharmacology, and forensic science. The primary rationale for its investigation is its role as a reliable indicator of zolpidem intake. Research has focused on developing and validating sensitive and specific analytical methods for its detection and quantification in various biological matrices.

The scope of academic inquiry includes:

Development of Analytical Methodologies: A significant body of research is dedicated to establishing robust methods for the detection of this compound, often in conjunction with the parent drug and other metabolites. These methods are crucial for forensic investigations, such as in cases of drug-facilitated crimes, and for clinical compliance monitoring. researchgate.net

Forensic and Clinical Applications: Research explores the practical application of detecting this compound to extend the window of detection for zolpidem use. This is particularly valuable as the parent drug is rapidly eliminated from the body. researchgate.net

The table below presents data from a study on the determination of zolpidem metabolites in hair, highlighting the utility of this compound in forensic analysis.

AnalyteLinearity Range (pg/mg)Limit of Detection (pg/mg)Concentration in Forensic Samples (pg/mg)
Zolpidem phenyl-4-carboxylic acid8-1001.811.9-35.9
This compound 16-2001.716.6-21.8
Source: Adapted from a 2021 study on hair analysis. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19N3O3 B026898 Zolpidem 6-Carboxylic Acid CAS No. 109461-15-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(dimethylamino)-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-4-6-13(7-5-12)18-15(10-17(23)21(2)3)22-11-14(19(24)25)8-9-16(22)20-18/h4-9,11H,10H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUGIBAONXDHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)O)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148939
Record name SL-84.0853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109461-15-6
Record name SL-84.0853
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109461156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SL-84.0853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SL-84.0853
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XFN6PR11W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemistry and Biotransformation Pathways of Zolpidem 6 Carboxylic Acid

Elucidation of Specific Metabolic Routes Leading to Zolpidem 6-Carboxylic Acid Formation

The biotransformation of zolpidem follows several pathways, with three main routes involving hydroxylation at different sites on the molecule. nih.govpharmgkb.org The pathway leading to this compound is a major route, though not the most predominant one. clinicaltrials.govnih.gov This specific route accounts for approximately 10% of an administered dose of zolpidem. clinicaltrials.govnih.gov

The formation of this compound begins with the oxidation of the methyl group located on the imidazopyridine portion of the zolpidem molecule. drugbank.comscialert.netnih.gov This initial oxidative step results in the formation of a hydroxymethyl intermediate, sometimes referred to as M3, MIV, or hydroxymethylimidazopyridinezolpiden. scialert.netnih.govnih.gov This alcohol derivative is then subject to further oxidation, which ultimately yields the corresponding carboxylic acid, this compound (also known as ZCA, MII, or M4). scialert.netclinicaltrials.govnih.gov This entire process is a classic example of xenobiotic metabolism, where a lipid-soluble drug is converted into a more water-soluble form to facilitate its excretion from the body.

Enzymatic Systems Governing this compound Synthesis

The synthesis of this compound from its parent compound, zolpidem, is a sequential enzymatic cascade involving several key enzyme families. The process is initiated by the Cytochrome P450 superfamily, followed by the actions of alcohol dehydrogenases and aldehyde dehydrogenases. clinicaltrials.govnih.govresearchgate.net

The initial and rate-limiting step in the formation of this compound is the hydroxylation of zolpidem, a reaction mediated by various hepatic Cytochrome P450 (CYP) isoenzymes. drugbank.comnih.govresearchgate.net While multiple CYPs can metabolize zolpidem, a few specific isoenzymes are primarily responsible for the bulk of its initial biotransformation. wikipedia.orgnih.govoup.com

The projected contributions of these key isoenzymes to the net intrinsic clearance of zolpidem are detailed in the table below.

CYP IsoenzymeProjected Contribution to Net Clearance
CYP3A461%
CYP2C922%
CYP1A214%
Other (CYP2D6, CYP2C19)< 3% each
Data sourced from in vitro studies using human liver microsomes. wikipedia.orgnih.govdrugbank.com

These findings highlight that while CYP3A4 is dominant, the metabolism of zolpidem is mediated by multiple enzymes, which has clinical implications. nih.gov

The final step in the synthesis of this compound is the conversion of the aldehyde intermediate into the stable carboxylic acid. clinicaltrials.govnih.govresearchgate.net This reaction is catalyzed by aldehyde dehydrogenases (ALDHs). clinicaltrials.govresearchgate.net The complete enzymatic pathway, from the parent drug to the final carboxylic acid metabolite, can be summarized as a CYP-mediated hydroxylation, followed by an ADH-mediated oxidation to an aldehyde, and concluding with an ALDH-mediated oxidation to the carboxylic acid. nih.govresearchgate.net

Role of Cytochrome P450 Isoenzymes in Initial Metabolite Formation

Influence of Genetic Polymorphisms on this compound Biotransformation

The rate and pathway of zolpidem metabolism, including the formation of this compound, can vary among individuals due to genetic variability, or polymorphism, in the CYP450 enzymes. aafp.org These enzymes, particularly CYP3A4, CYP2C19, CYP1A2, and CYP2C9, are responsible for metabolizing zolpidem. drugbank.comwikipedia.orgnih.gov Genetic polymorphisms can result in enzymes with reduced, normal, or even excess activity, categorizing individuals as poor, extensive (normal), or ultrarapid metabolizers, respectively. aafp.org Consequently, an individual's genetic makeup can significantly influence the metabolic ratios of zolpidem and its derivatives. nih.govmdpi.com

Specific genetic variants have been identified that alter zolpidem metabolism. Research conducted on the Chinese Han population has demonstrated a clear link between certain alleles of the CYP3A4 and CYP2C19 genes and the metabolic profile of zolpidem. nih.govresearchgate.net The study investigated the impact of the CYP3A418 and CYP2C192 alleles on the formation of this compound (ZCA) and Zolpidem Phenyl-4-Carboxylic Acid (ZPCA). nih.gov

Findings from this research indicate that the CYP3A418 allele is associated with an increase in CYP3A4 enzyme activity. nih.govresearchgate.net Conversely, the CYP2C192 allele leads to reduced CYP2C19 activity and is associated with the poor metabolism of zolpidem. nih.govmdpi.comresearchgate.net These genetic factors were shown to play a significant role in inter-individual variations in drug metabolism, with positive correlations found between these alleles and the metabolic ratios of zolpidem. nih.govresearchgate.net

Table 1: Influence of Specific CYP Alleles on Zolpidem Metabolism

Allele Associated Enzyme Effect on Enzyme Activity Impact on Zolpidem Metabolism
CYP3A4*18 CYP3A4 Increased Activity nih.govresearchgate.net Alters metabolic ratios nih.gov

| CYP2C19*2 | CYP2C19 | Reduced Activity nih.govresearchgate.net | Associated with poor metabolism of parent drug nih.govmdpi.com |

Comparative Metabolic Profiling with Other Zolpidem Metabolites

Zolpidem's metabolism produces a range of derivatives, with the two most prominent being this compound and Zolpidem Phenyl-4-Carboxylic Acid. researchgate.net These inactive metabolites are formed through parallel oxidation reactions at distinct sites on the zolpidem molecule. nih.gov The process also yields intermediate alcohol metabolites, namely 6-hydroxymethyl zolpidem and 4-(hydroxymethyl)phenyl zolpidem, which are precursors to their respective carboxylic acid forms. oup.comfda.gov Further investigation has also identified other minor metabolites in urine, including hydroxylated forms such as 7-hydroxyzolpidem and 8-hydroxyzolpidem. oup.com

A comparison between the formation of this compound (M2) and Zolpidem Phenyl-4-Carboxylic Acid (M1) reveals significant differences in both their metabolic pathways and their resulting prevalence in the body. Zolpidem Phenyl-4-Carboxylic Acid is consistently identified as the major urinary metabolite of zolpidem, accounting for approximately 51% of an administered dose. researchgate.netcerilliant.com Its formation occurs via the oxidation of the methyl group on the phenyl ring. researchgate.netdrugbank.com

In contrast, this compound is formed through the oxidation of the methyl group on the imidazopyridine moiety. researchgate.netdrugbank.com While it is a quantitatively important metabolite, it is generally found in lower concentrations in urine compared to Zolpidem Phenyl-4-Carboxylic Acid. oup.comnih.gov Interestingly, in vitro studies using human liver microsomes found that the initial hydroxylation step leading to the 6-carboxylic acid pathway (the M-3 pathway) had the highest intrinsic clearance rate. nih.gov Despite the high efficiency of this initial step, quantitative analysis of postmortem urine confirms that Zolpidem Phenyl-4-Carboxylic Acid is the most abundant metabolite. oup.com

Table 2: Concentrations of Zolpidem and its Metabolites in Postmortem Urine Data derived from a study quantifying metabolites in postmortem urine samples. oup.com

CompoundAbbreviationConcentration Range (ng/mL)Notes
Zolpidem Phenyl-4-Carboxylic AcidM11,100 - 45,000Highest concentration in all cases. oup.com
7-hydroxyzolpidem7OH15 - 11,000Second highest concentration (total). oup.com
This compoundM223 - 2,800Relatively high concentration. oup.com
6-hydroxymethyl zolpidemM412 - 1,800Relatively high concentration (total). oup.com
8-hydroxyzolpidem8OH1.8 - 410Mostly excreted as conjugates. oup.com
ZolpidemZOL1.1 - 290Parent drug. oup.com
4-(hydroxymethyl)phenyl zolpidemM3Not specifiedPrecursor to M1. oup.com

Pharmacokinetics and Dispositional Aspects of Zolpidem 6 Carboxylic Acid

Formation Kinetics and Temporal Concentration Profiles in Biological Systems

Zolpidem undergoes extensive metabolism in the liver, primarily through oxidation by cytochrome P450 (CYP) enzymes. drugbank.compharmgkb.org This process leads to the formation of several metabolites, with zolpidem 6-carboxylic acid being one of the main products. soft-tox.orgnih.govnih.gov The primary metabolic pathway involves the oxidation of the methyl group on the imidazopyridine ring of zolpidem, which is then converted to a carboxylic acid, resulting in this compound. drugbank.compharmgkb.org This biotransformation is rapid, contributing to the relatively short elimination half-life of the parent drug. wikipedia.org

Following oral administration of zolpidem, this compound can be detected in various biological matrices. In a study involving Chinese subjects who received a single 10-mg oral dose of zolpidem, the highest urinary concentration of this compound (referred to as metabolite II in the study) was observed at the 4-hour collection point, reaching approximately 200 ng/mL. soft-tox.org This indicates a relatively rapid formation and subsequent appearance in the urine.

The concentration of this compound in plasma also follows a distinct temporal pattern. Studies in rats have shown that following oral administration of zolpidem, the plasma concentration of this compound can be measured over time, providing insights into its formation and distribution. nih.gov

Routes of Elimination and Excretion Patterns of this compound

The primary route of elimination for zolpidem metabolites, including this compound, is through renal excretion in the urine. drugbank.commedwinpublishers.com Less than 1% of the parent zolpidem is excreted unchanged in the urine, highlighting the significance of its metabolic conversion. wikipedia.orgmedwinpublishers.com

This compound is readily detectable in urine following zolpidem intake. researchgate.netoup.com Its presence in urine serves as a reliable indicator of zolpidem use, often for a longer duration than the parent drug itself. oup.comoup.com Following a single 10 mg oral dose of zolpidem, zolpidem carboxylic acid (a major metabolite) can be detected in urine for up to 72 hours. researchgate.net In another study, after a single 10 mg dose, zolpidem was detectable for up to 60 hours in urine, with peak concentrations appearing within the first 12 hours. researchgate.net The detection of zolpidem metabolites like this compound is crucial in contexts such as drug-facilitated crime investigations, where the parent drug may have already been cleared from the system. researchgate.net

The table below summarizes findings on the urinary detection of zolpidem and its metabolites:

Study PopulationDoseAnalytePeak ConcentrationDetection Window
Chinese Subjects soft-tox.org10 mg oralThis compound~200 ng/mL at 4 hoursNot specified
Three Volunteers researchgate.net10 mg oralZolpidemPeak at 12 hoursUp to 60 hours
Single Subject researchgate.net10 mg oralZolpidem Carboxylic AcidNot specifiedUp to 72 hours

Hair analysis offers a significantly longer window of detection for zolpidem and its metabolites compared to urine or blood. soft-tox.org this compound can be incorporated into hair follicles, providing a historical record of drug exposure. medwinpublishers.comnih.gov

A sensitive method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed to determine picogram-level concentrations of zolpidem and its main metabolites, including this compound, in hair. medwinpublishers.comnih.gov In forensic hair samples from suspected zolpidem abusers, concentration ranges for this compound were found to be between 16.6 and 21.8 pg/mg. researchgate.net Another study using gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS) reported concentration ranges of 16.6–21.8 pg/mg for this compound in hair from suspected abusers. nih.gov

The lower limit of quantification for this compound in hair has been reported to be as low as 1.0 pg/mg. medwinpublishers.comnih.gov This high sensitivity allows for the detection of even low-level or single-use exposure over an extended period, as hair grows at an approximate rate of 1 cm per month. Research on single hair strands has shown that zolpidem can be detected in hair plucked just one day after administration, with the highest concentration found in the proximal segment. researchgate.net The drug concentration gradually decreases and disappears by 28 days, illustrating the movement of the drug within the growing hair shaft. researchgate.net

Physiological and Pharmacological Factors Modulating this compound Disposition

The disposition of this compound can be influenced by several factors, including an individual's sex and the concurrent use of other medications. These factors can alter the rate of zolpidem metabolism, thereby affecting the levels of its metabolites.

Sex-related differences in the pharmacokinetics of zolpidem have been observed, which can in turn affect the levels of its metabolites. nih.gov Studies have shown that women may exhibit up to 50% higher plasma levels of zolpidem compared to men. nih.gov This is thought to be related to endocrine factors influencing CYP3A4 activity, a key enzyme in zolpidem metabolism. nih.gov Lower plasma concentrations of free testosterone (B1683101) may contribute to lower CYP3A4 activity in women. nih.gov

One study found that while zolpidem exposure was about 30% higher in females, the elimination half-life was similar between sexes, suggesting that metabolic clearance by CYP3A might not be the primary cause for the difference in exposure. nih.govresearchgate.net Another study in rats suggested that sex differences in zolpidem pharmacokinetics are influenced by variations in the expression of alcohol and aldehyde dehydrogenases due to gonadal androgens. nih.govfrontiersin.org

A study analyzing patient data found that females had statistically significantly higher levels of zolpidem carboxylic acid in their urine compared to males, even though the levels of the parent drug were not significantly different between the sexes. oup.comresearchgate.netnih.gov These findings highlight the importance of considering sex as a variable in the interpretation of zolpidem metabolite levels.

The metabolism of zolpidem, and consequently the formation of this compound, can be significantly affected by other drugs that inhibit or induce the activity of CYP enzymes. wikipedia.orgpharmgkb.org

CYP3A4 Inhibitors: Medications that inhibit CYP3A4, such as certain antibiotics (e.g., clarithromycin), antifungals (e.g., ketoconazole, fluconazole), and antivirals (e.g., ritonavir), can decrease the metabolism of zolpidem. goodrx.com This leads to increased plasma concentrations of the parent drug and potentially altered levels of its metabolites.

CYP3A4 Inducers: Conversely, drugs that induce CYP3A4 activity, such as the antibiotic rifampin and some seizure medications like carbamazepine, can accelerate the metabolism of zolpidem. goodrx.com This would likely lead to a faster formation and potentially higher initial concentrations of this compound, followed by a more rapid elimination.

Other Interacting Medications: Other drugs, including some antidepressants (e.g., sertraline, fluoxetine) and seizure medications (e.g., phenytoin, phenobarbital), can also interact with zolpidem, affecting its metabolism and disposition. goodrx.com

The following table provides a summary of potential drug interactions affecting zolpidem disposition:

Interacting Agent ClassExample MedicationsEffect on Zolpidem MetabolismConsequence for this compound
CYP3A4 InhibitorsClarithromycin, Ketoconazole, Fluconazole, RitonavirDecreasedSlower formation, potentially lower peak concentrations
CYP3A4 InducersRifampin, CarbamazepineIncreasedFaster formation, potentially higher initial concentrations
Other MedicationsSertraline, Fluoxetine, Phenytoin, PhenobarbitalAlteredVariable effects on formation and elimination

Age-Related Variability in Metabolite Formation and Clearance

The aging process induces significant physiological changes that can alter the pharmacokinetics of drugs, and the metabolism of zolpidem is a notable example. The formation and clearance of its metabolites, including this compound, are intrinsically linked to the disposition of the parent compound, which exhibits considerable variability with age.

Research has consistently demonstrated that the clearance of zolpidem is substantially diminished in older adults. nih.govnih.govnumberanalytics.com This age-related decrease in clearance directly impacts the rate at which zolpidem is converted to its metabolites. Since this compound is a product of zolpidem's biotransformation, a slower metabolism of the parent drug in the elderly implies a reduced rate of metabolite formation. nih.govpharmgkb.orgfrontiersin.org Zolpidem is extensively metabolized by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4, into three principal, pharmacologically inactive metabolites. nih.govwikipedia.orgdrugbank.com These are subsequently converted into carboxylic acids. pharmgkb.org this compound is one of these metabolites, though it is considered a minor one, with zolpidem phenyl-4-carboxylic acid being the major circulating metabolite. nih.govfrontiersin.org

Studies comparing the pharmacokinetics of zolpidem in young and elderly populations have revealed significant differences. In elderly individuals, the apparent oral clearance of zolpidem is significantly lower, leading to a higher maximum plasma concentration (Cmax) and area under the curve (AUC). nih.govbps.ac.uk For instance, one study found that in elderly men, the oral clearance of zolpidem was nearly three times lower than in their younger counterparts (3.8 vs. 11.0 ml min⁻¹ kg⁻¹). nih.govbps.ac.uk Similarly, elderly women showed a decreased clearance compared to young women (3.0 vs. 5.8 ml min⁻¹ kg⁻¹). nih.govbps.ac.uk This reduced clearance in the elderly is a primary factor contributing to the recommendation for lower doses in this population. nih.govsanofi.com

The elimination half-life of zolpidem is also prolonged in elderly men (2.7 hours vs. 1.5 hours in young men), although a similar significant change was not observed in women. nih.govbps.ac.uk The variability between sexes in the elderly has been linked to factors such as lower concentrations of free serum testosterone in older men, which may play a role in modulating zolpidem metabolism. nih.govbps.ac.uk

While direct pharmacokinetic data on the age-related variability of this compound itself is limited in the provided research, the profound changes in the parent drug's metabolism provide a clear indication of altered metabolite kinetics. The slower rate of zolpidem biotransformation means that the formation of this compound is also slower in the elderly. Furthermore, age-related declines in renal and hepatic function could potentially also decrease the clearance rate of the carboxylic acid metabolites once they are formed. numberanalytics.com The high variability in zolpidem metabolism observed among individuals underscores the complexity of its disposition in the elderly population. researchgate.net

Interactive Data Table: Age-Related Pharmacokinetic Variability of Zolpidem

The following table summarizes the mean pharmacokinetic parameters of zolpidem following a single 5 mg oral dose in young versus elderly subjects, illustrating the basis for age-related differences in metabolite formation.

ParameterGenderYoung (22-42 years)Elderly (61-85 years)% Change in Elderly
Apparent Oral Clearance (ml min⁻¹ kg⁻¹) ** Men11.03.8↓ 65.5%
Women5.83.0↓ 48.3%
Cmax (ng ml⁻¹) **Men4093↑ 132.5%
Women60108↑ 80.0%
Elimination Half-life (t1/2, hours) Men1.52.7↑ 80.0%
Women2.42.3↓ 4.2%

Data sourced from Olubodun et al., 2003. nih.govbps.ac.uk

Analytical Chemistry and Bioanalytical Methodologies for Zolpidem 6 Carboxylic Acid Quantification

Advanced Chromatographic Techniques for High-Resolution Separation and Detection

Chromatographic methods are the cornerstone for the definitive identification and quantification of ZCA. These techniques separate the analyte from complex biological matrices prior to its detection by a mass spectrometer, ensuring accurate results.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of ZCA, particularly in hair samples. nih.gov To enhance volatility for gas-phase analysis, derivatization of the ZCA molecule is a necessary step. One validated method involves derivatization with hexafluoroisopropanol and heptafluorobutyric anhydride (B1165640). nih.govspringernature.com This approach has proven suitable for the determination of ZCA at picogram-level concentrations in human hair. nih.govspringernature.com

For urine analysis, a GC-MS method operating in the selected ion-monitoring (SIM) mode has been established. researchgate.netovid.com This procedure involves extracting the metabolite from urine at a pH of 4.5-5.0, followed by alkylation with ethyl iodide to form the ethyl derivative of ZCA. researchgate.netovid.comnih.gov This method is effective for detecting ZCA for up to 72 hours after a single administration of zolpidem. researchgate.netovid.com

Table 1: Performance Characteristics of GC-MS/MS Methods for Zolpidem 6-Carboxylic Acid (ZCA) Quantification
ParameterHair Analysis nih.govspringernature.comUrine Analysis researchgate.netnih.gov
Linear Range16–200 pg/mgNot Specified
Limit of Detection (LOD)1.7 pg/mg2 ng/mL
Recovery77.6% – 111.7%~80%
Intra-day PrecisionWithin 16.9%Not Specified
Inter-day PrecisionWithin 11.7%Not Specified
Intra-day Accuracy-7.0% to 8.7%Not Specified
Inter-day Accuracy-2.8% to 7.8%Not Specified

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the advantage of analyzing ZCA without the need for derivatization, simplifying sample preparation. A validated LC-MS/MS method has been successfully applied to determine ZCA in hair. nih.gov This method demonstrates high sensitivity, with a lower limit of quantification (LLOQ) suitable for detecting low concentrations of the metabolite. ark-tdm.com

In another application, LC-MS/MS was used to quantify ZCA, referred to as metabolite M2, along with other zolpidem metabolites in postmortem urine samples. nih.gov The inclusion of ZCA analysis in LC-MS/MS methods significantly improves the ability to monitor zolpidem use, as it extends the detection window beyond that of the parent drug alone. oup.com

Table 2: Performance Characteristics of an LC-MS/MS Method for this compound (ZCA) Quantification in Hair ark-tdm.com
ParameterValue
Calibration Range1.0–200.0 pg/mg
Lower Limit of Quantification (LLOQ)1.0 pg/mg
Intra-day Accuracy-7.1% to 9.0%
Inter-day Accuracy-6.1% to 7.9%
Intra-day PrecisionWithin 6.5%
Inter-day PrecisionWithin 5.4%
Recovery65.2% – 96.6%
Matrix Effect64.6% – 106.5%
Process Efficiency44.3% – 100.5%

Ultra-performance liquid chromatography (UPLC), often used interchangeably with ultra-high-performance liquid chromatography (UHPLC), provides higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. UHPLC-MS/MS methods have been developed for the identification and toxicological determination of zolpidem's main urinary metabolites, including ZCA. semanticscholar.org These rapid and accurate UPLC/MS/MS methods are capable of simultaneously determining zolpidem and its primary metabolites in various biological fluids, making them highly applicable in forensic contexts. semanticscholar.org

Immunochemical Assays for Rapid Screening and Preliminary Detection

Immunochemical assays are widely used for the rapid screening of drugs of abuse. These assays rely on antibody-antigen reactions for detection. Several commercial immunoassays are available for zolpidem. miami.edu However, their utility for the specific detection of this compound is limited.

Zolpidem is metabolized into two major metabolites found in urine: zolpidem phenyl-4-carboxylic acid and this compound. ark-tdm.com Some modern homogeneous enzyme immunoassays, such as the ARK™ Zolpidem Assay, are designed to detect both the parent drug and its major metabolites to improve detection rates. ark-tdm.comoup.com While studies have quantified the cross-reactivity of these assays with zolpidem phenyl-4-carboxylic acid, specific cross-reactivity data for this compound is not always reported. oup.comiatdmct2024.org One study noted that the main zolpidem metabolite (phenyl-4-carboxylic acid) did not cross-react with a specific ELISA assay, suggesting that positive results were due to the parent drug only. oup.com Therefore, while immunoassays are excellent for preliminary screening for zolpidem exposure, a negative result does not definitively rule out its use, and positive results require confirmation by more specific methods like GC-MS or LC-MS/MS to identify and quantify specific metabolites such as ZCA. ark-tdm.com

Comprehensive Sample Preparation and Extraction Procedures for Diverse Biological Matrices

Effective sample preparation is a critical step to remove interferences and concentrate the analyte from the biological matrix before instrumental analysis. For ZCA, liquid-liquid extraction (LLE) is a commonly employed and well-optimized technique.

The efficiency of LLE is highly dependent on the pH of the aqueous sample and the choice of the organic extraction solvent. For the extraction of ZCA from urine, an optimal pH range of 4.5 to 5.0 has been identified. ovid.com At this pH, the carboxylic acid group is in its protonated form, facilitating its transfer into an organic solvent.

Studies have compared different solvents to determine the most effective for ZCA extraction. A mixture of chloroform (B151607) and isopropanol (B130326) in a 5:1 ratio was found to provide higher recovery compared to either a 9:1 chloroform/isopropanol mixture or chloroform alone. ovid.com Dichloromethane was also found to give similar recovery results to the optimal chloroform/isopropanol mixture. ovid.com These optimized LLE procedures are fundamental to achieving the low detection limits required in toxicological analysis. ovid.comnih.gov

Development of Solid-Phase Extraction (SPE) Techniques, including Zirconia-Based Sorbents

Effective sample purification is a critical step to ensure reliable quantification of zolpidem metabolites. Solid-Phase Extraction (SPE) is a widely employed technique for this purpose. In the analysis of zolpidem and its metabolites, including this compound, mixed-mode SPE columns have been successfully used to extract the analytes from urine samples. One method involves using a polymer-based mixed-mode sorbent, which effectively isolates the compounds of interest from endogenous interferences. unitedchem.comnih.gov

A significant advancement in SPE technology for the analysis of zolpidem metabolites in hair is the use of zirconia-based sorbents. researchgate.netnih.gov A zirconia-based hybrid solid-phase extraction (HybridSPE) technique has been developed to improve extraction efficiency and achieve effective sample purification. researchgate.netnih.gov Zirconia, acting as a Lewis acid, interacts with the carboxylic acid moieties of zolpidem metabolites, which act as Lewis bases at the pH of the hair extract. researchgate.net This interaction allows for the selective retention and subsequent elution of the analytes, leading to cleaner extracts and enhanced sensitivity, which is essential for detecting the picogram-level concentrations typically found in hair samples. researchgate.netnih.gov

Specific Protocols for Hair Sample Decontamination, Pulverization, and Extraction

Hair analysis provides a long window of detection for drug exposure. The analysis of this compound in hair requires a meticulous multi-step sample preparation protocol to ensure accuracy and eliminate external contamination. nih.govresearchgate.net

The general procedure involves the following key stages:

Decontamination: Hair samples are first washed to remove any external contaminants. A typical decontamination sequence involves successive washing with water, acetone, and hexane. nih.gov This step is crucial to differentiate between systemic exposure and environmental contamination.

Mechanical Pulverization: After decontamination and drying, the hair strands are mechanically pulverized. This process increases the surface area of the hair, facilitating more efficient extraction of the target analytes from the keratin (B1170402) matrix. nih.govresearchgate.net

Extraction: The pulverized hair is then subjected to an extraction process. This often involves incubation with an organic solvent, such as methanol (B129727), sometimes enhanced by sonication to improve the extraction efficiency. researchgate.netnih.gov A two-step extraction with methanol followed by a methanol/ammonium formate (B1220265) buffer mixture has also been reported. nih.gov

Purification: The resulting extract is then purified to remove co-extracted matrix components. This is where techniques like the zirconia-based HybridSPE are employed to isolate this compound and other metabolites before instrumental analysis. researchgate.netnih.gov

Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), the extracts containing the carboxylic acid metabolites are often derivatized. A common derivatization procedure involves using agents like hexafluoroisopropanol and heptafluorobutyric anhydride to increase the volatility and thermal stability of the analytes. nih.govresearchgate.net

Rigorous Method Validation and Performance Characterization for this compound Analysis

To ensure the reliability of analytical results, the methods used for quantifying this compound must undergo rigorous validation. This process characterizes the method's performance in terms of sensitivity, specificity, accuracy, precision, and its susceptibility to matrix effects.

Assessment of Sensitivity, Specificity, and Selectivity

Sensitivity is determined by the method's limit of detection (LOD) and lower limit of quantification (LLOQ). For the analysis of this compound (ZCA) in hair, highly sensitive methods have been developed.

One GC-MS/MS method reported a limit of detection of 1.7 pg/mg for ZCA. nih.gov A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a zirconia-based sorbent established a lower limit of quantification of 1.0 pg/mg for ZCA in hair. nih.gov For urine analysis, a GC-MS method demonstrated a limit of detection of 2 ng/mL for the metabolite. nih.gov

Specificity and selectivity refer to the ability of the method to distinguish the analyte from other substances, including endogenous matrix components, other drugs, and their metabolites. Chromatographic techniques like GC-MS/MS and LC-MS/MS provide high selectivity by separating compounds based on their physicochemical properties and detecting them based on their specific mass-to-charge ratios. nih.govnih.gov Validation studies confirm the absence of interfering peaks at the retention time of this compound in blank matrix samples, ensuring the method's specificity. nih.gov

AnalyteMatrixMethodLimit of Detection (LOD)Lower Limit of Quantification (LLOQ)Reference
This compound (ZCA)HairGC-MS/MS1.7 pg/mg- nih.gov
This compound (ZCA)HairLC-MS/MS-1.0 pg/mg nih.gov
Zolpidem Carboxylic Acid (metabolite)UrineGC-MS2 ng/mL- nih.gov

Determination of Accuracy and Precision Metrics

Accuracy reflects the closeness of a measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples) and are evaluated within a single analytical run (intra-day) and across different runs on different days (inter-day).

For a GC-MS/MS method in hair, the intra-day and inter-day accuracies for ZCA were reported to be between -7.0% to 8.7% and -2.8% to 7.8%, respectively. The intra-day and inter-day precisions were within 16.9% and 11.7%. nih.gov An LC-MS/MS method in hair demonstrated intraday accuracy from -7.1% to 9.0% with precision within 6.5%, and interday accuracy from -6.1% to 7.9% with precision within 5.4%. nih.gov

MethodMatrixParameterIntra-DayInter-DayReference
GC-MS/MSHairAccuracy (% Bias)-7.0 to 8.7-2.8 to 7.8 nih.gov
Precision (% RSD)≤ 16.9≤ 11.7
LC-MS/MSHairAccuracy (% Bias)-7.1 to 9.0-6.1 to 7.9 nih.gov
Precision (% RSD)≤ 6.5≤ 5.4

Evaluation of Matrix Effects and Recovery Efficiencies

Biological matrices can interfere with the ionization process in mass spectrometry, leading to signal suppression or enhancement, an effect known as the matrix effect. Recovery efficiency measures the effectiveness of the extraction process.

MethodMatrixParameterRange (%)Reference
LC-MS/MSHairRecovery65.2 - 96.6 nih.gov
Matrix Effect64.6 - 106.5
GC-MS/MSHairRecovery77.6 - 111.7 nih.gov
GC-MSUrineRecovery80 nih.gov

Forensic and Clinical Toxicological Significance of Zolpidem 6 Carboxylic Acid

Role of Zolpidem 6-Carboxylic Acid in Forensic Investigations of Zolpidem Exposure

In forensic toxicology, the detection of zolpidem and its metabolites is essential for investigating cases of drug-facilitated crimes, impaired driving, and unexpected deaths. medwinpublishers.comnumberanalytics.com this compound, alongside the main metabolite zolpidem phenyl-4-carboxylic acid (ZPCA), serves as a reliable indicator of zolpidem intake, even when significant time has passed since ingestion. nih.gov Forensic laboratories utilize advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the sensitive and specific quantification of ZCA in various biological samples, including blood, urine, and hair. medwinpublishers.comnumberanalytics.comnih.gov

Zolpidem has been implicated in drug-facilitated crimes, such as sexual assault (DFSA), due to its rapid sedative effects and potential to cause amnesia. medwinpublishers.comoup.comnih.gov Victims may not be able to recall events, and the delay in reporting often means that the parent drug, zolpidem, has been eliminated from the body. researchgate.netnih.gov In these scenarios, the detection of ZCA in a biological sample becomes critical evidence.

The extended detection window of ZCA in urine (up to 72 hours or more) and its incorporation into hair provide toxicologists with the necessary tools to confirm zolpidem exposure long after the incident. researchgate.netnih.gov For instance, a study demonstrated the successful identification of zolpidem use in two alleged DFSA cases by detecting ZCA in urine. researchgate.netnih.gov In one case, ZCA and another metabolite were found in a urine specimen, while the parent drug was not detected in the blood sample collected approximately 20 hours after the assault, highlighting the metabolite's importance. soft-tox.org The analysis of hair can offer an even longer history of exposure, which is invaluable for investigations where sample collection is significantly delayed. researchgate.netmedwinpublishers.com

Table 1: Analytical Methods for Zolpidem Metabolite Detection in Hair

Compound Lower Limit of Quantification (LOQ) Analytical Technique Reference
This compound (ZCA) 1.0 pg/mg LC-MS/MS medwinpublishers.com
Zolpidem Phenyl-4-Carboxylic Acid (ZPCA) 0.5 pg/mg LC-MS/MS medwinpublishers.com

Driving under the influence of drugs (DUID) is a significant public safety concern, and zolpidem has been identified in drivers exhibiting signs of impairment. aasm.orgnih.gov The drug can impair coordination, judgment, and reaction time, leading to traffic accidents. nih.govfaa.gov

When a driver is suspected of being impaired by zolpidem, toxicological analysis of blood or urine is performed. While zolpidem itself is the primary target in blood to correlate with impairment, its metabolite ZCA is a key analyte in urine to confirm recent use. nih.gov Studies have documented zolpidem concentrations in the blood of individuals arrested for impaired driving, with observed signs including slow and slurred speech, disorientation, and lack of balance. nih.gov The presence of ZCA in urine corroborates the finding of zolpidem in blood or can independently confirm ingestion if the parent drug has been cleared. oup.comnih.gov

Table 2: Reported Zolpidem Concentrations in Impaired Driving Cases

Specimen Number of Subjects Concentration Range (mg/L) Mean (mg/L) Median (mg/L) Reference
Blood (Zolpidem Only) 5 0.08 - 1.40 0.65 0.47 nih.gov

In medicolegal death investigations, determining the role of drugs in a person's death is a primary objective. Zolpidem has been involved in fatal intoxications, often in combination with other central nervous system depressants. medwinpublishers.comjst.go.jp Postmortem toxicology aims to identify and quantify zolpidem and its metabolites in various tissues and fluids to establish their contribution to the cause of death. nih.gov

This compound is one of several metabolites, including zolpidem phenyl-4-carboxylic acid and various hydroxylated forms, that are quantified in postmortem urine to build a comprehensive picture of zolpidem metabolism before death. oup.comnih.gov The concentrations of these metabolites can provide clues about the amount of drug ingested and the chronicity of use. medwinpublishers.comoup.com However, the interpretation of postmortem zolpidem concentrations can be complicated by factors such as postmortem redistribution, where drug concentrations in blood can change after death. numberanalytics.comjst.go.jp Furthermore, research has shown that zolpidem can degrade in postmortem blood samples, which underscores the importance of analyzing stable metabolites like ZCA for an accurate toxicological assessment. jst.go.jpnih.gov

Application of this compound Monitoring in Clinical Settings

In clinical toxicology, monitoring for zolpidem and its metabolites is used to ensure therapeutic adherence and to detect potential misuse. oup.comnih.gov The analysis of ZCA is a cornerstone of this monitoring process.

For patients prescribed zolpidem for conditions like insomnia, clinicians may perform urine drug testing to verify that the patient is taking their medication as directed. oup.comnih.govresearchgate.net Due to zolpidem's rapid metabolism and short half-life, testing only for the parent drug can lead to false-negative results, suggesting non-compliance when the patient is actually adherent. oup.comoup.com

Table 3: Detection Rates of Zolpidem and its Metabolite in Urine Compliance Samples (n=3,142)

Analyte Detection Rate (%) Finding Reference
Zolpidem 22.9% Detected above limit of quantification. oup.comnih.gov
Zolpidem 4-Phenyl Carboxylic Acid (ZPCA/ZCA)* 50.3% Detected above limit of quantification. oup.comnih.gov
ZPCA/ZCA* without Parent Zolpidem 27.5% Increased population detection rate. oup.comnih.gov

*Note: The referenced studies primarily focus on Zolpidem 4-Phenyl Carboxylic Acid (ZPCA), also abbreviated as ZCA in some literature, which is the major metabolite. The principles of its utility in compliance monitoring are directly applicable to other significant metabolites like this compound.

Zolpidem is a Schedule IV controlled substance with a known potential for abuse and diversion. oup.comoup.com Clinical monitoring can help identify patients who may be misusing the drug or diverting it to others. Unexpectedly low or absent levels of both zolpidem and ZCA in a patient prescribed the medication could indicate diversion. Conversely, the presence of these compounds in a patient not prescribed the drug is evidence of misuse. ark-tdm.com

Urine drug testing that includes ZCA provides a more robust method for detecting zolpidem use. oup.comresearchgate.net Immunoassays used for initial screening are being developed with higher cross-reactivity to major metabolites to improve detection. oup.comark-tdm.com Confirmatory testing using LC-MS/MS can then accurately quantify both the parent drug and ZCA, providing definitive evidence of use that can inform clinical decisions and interventions regarding potential substance abuse issues. oup.comnih.gov

Interpretive Considerations for this compound Concentrations in Biological Samples

The interpretation of this compound (ZCA) concentrations in biological specimens is a critical aspect of forensic and clinical toxicology. As a major metabolite of the widely prescribed hypnotic agent zolpidem, its presence and concentration can provide valuable insights into drug exposure. However, the interpretation is not always straightforward and requires careful consideration of the biological matrix tested, the time of sample collection relative to ingestion, and individual metabolic differences.

Zolpidem is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the main contributor. oup.comnih.gov This metabolic process results in several inactive metabolites, including ZCA and zolpidem phenyl-4-carboxylic acid. researchgate.netmedwinpublishers.com Less than 1% of the parent drug is excreted unchanged in the urine. medwinpublishers.com Consequently, the detection of metabolites like ZCA is crucial for confirming zolpidem intake, especially in cases where the parent drug is no longer detectable due to its short half-life of approximately 2.5 to 3 hours. numberanalytics.com

The concentration of ZCA can vary significantly between individuals due to factors such as genetics, age, gender, and liver function, all of which can influence metabolic rates. numberanalytics.com Furthermore, post-mortem redistribution can lead to altered concentrations in certain tissues and body fluids after death, complicating the interpretation in forensic death investigations. nih.govnumberanalytics.com Chronic users may also develop tolerance, meaning that high concentrations may not directly correlate with the level of impairment. numberanalytics.com

Correlation of Metabolite Levels Across Different Specimen Types (e.g., Urine vs. Hair)

A direct and universally applicable correlation of ZCA concentrations between different biological specimens, such as urine and hair, has not been established in scientific literature. The primary reason for this is that these matrices provide different windows of detection and reflect different aspects of drug exposure.

Urine Analysis:

Urine is the most common matrix for routine monitoring of zolpidem use. It provides a relatively short window of detection, typically reflecting drug use within the past few days. Following a single 10 mg oral dose of zolpidem, the parent drug may be detectable in urine for up to 60 hours, while its metabolites, including ZCA, can be detected for up to 72 hours. researchgate.net This makes the analysis of ZCA in urine a reliable method for confirming recent zolpidem ingestion, particularly when the parent drug has been eliminated from the body. oup.com

Studies have shown that including ZCA in urine toxicology screens significantly increases the detection rate of zolpidem use compared to testing for the parent drug alone. oup.com In a study of pain compliance samples, zolpidem was detected in 22.9% of specimens, whereas ZCA was found in 50.3% of the specimens, highlighting the importance of metabolite analysis. oup.com

Hair Analysis:

Hair analysis offers a much longer detection window, capable of providing a history of drug exposure over several months, depending on the length of the hair shaft. numberanalytics.com This makes it a valuable tool in forensic investigations, such as cases of drug-facilitated crimes, where there may be a significant delay between the alleged event and the collection of evidence. medwinpublishers.com

The incorporation of ZCA into hair is a complex process and is thought to occur at much lower concentrations compared to the parent drug. Research has demonstrated that ZCA is not easily incorporated into hair, necessitating highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect the picogram-level concentrations. nih.gov

One study analyzing forensic hair samples from suspected zolpidem abusers found ZCA concentrations ranging from 16.6 to 21.8 pg/mg. researchgate.net Another study developed a method with a lower limit of quantification for ZCA in hair of 1.0 pg/mg. nih.gov

Interpretive Disconnect:

The lack of a direct correlation between urine and hair concentrations of ZCA stems from the fundamental differences in how these matrices are formed and how they incorporate drugs and their metabolites. Urine concentrations reflect recent use and are influenced by factors like hydration status and recent dosage. In contrast, hair concentrations provide a historical overview of drug use, with the location of the metabolite along the hair shaft corresponding to the approximate time of ingestion. Factors such as hair growth rate, hair color, and cosmetic treatments can also influence drug concentrations in hair, further complicating direct comparisons with urine levels.

Therefore, while the presence of ZCA in both urine and hair from the same individual would strongly indicate zolpidem use, the respective concentrations cannot be directly correlated to determine, for example, the exact dose taken at a specific time. Instead, the findings from each specimen type should be interpreted in the context of the information they provide: recent use from urine and a pattern of use over time from hair.

Table 1: Reported Concentrations of this compound (ZCA) in Hair

Study Population Specimen Analytical Method ZCA Concentration Range (pg/mg)
Suspected Zolpidem Abusers Hair GC-EI-MS/MS 16.6 - 21.8
Zolpidem Abusers (Forensic Samples) Hair LC-MS/MS LLOQ of 1.0

GC-EI-MS/MS: Gas Chromatography-Electron Ionization-Tandem Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; LLOQ: Lower Limit of Quantification.

Current Challenges and Future Directions in Forensic and Clinical Analysis of the Compound

The forensic and clinical analysis of this compound continues to evolve, presenting both ongoing challenges and promising future directions.

Current Challenges:

Low Concentrations in Hair: A significant challenge in the analysis of ZCA in hair is its low incorporation rate, resulting in very low concentrations (picogram per milligram range). nih.gov This necessitates the use of highly sensitive and specific analytical techniques like LC-MS/MS and requires meticulous sample preparation to avoid contamination and ensure accurate quantification. medwinpublishers.comnih.gov

Matrix Effects: Biological matrices such as blood, urine, and hair are complex, and their components can interfere with the analytical process. numberanalytics.com These "matrix effects" can lead to ion suppression or enhancement in LC-MS/MS analysis, potentially affecting the accuracy of quantification. Developing robust extraction and clean-up procedures is essential to minimize these effects.

Sample Stability: The stability of zolpidem and its metabolites, including ZCA, under various storage conditions can be a concern. numberanalytics.com Degradation of the analyte before analysis can lead to underestimation of its concentration. Further research is needed to establish optimal storage conditions for different biological specimens to ensure the integrity of the analytical results.

Post-mortem Changes: In post-mortem toxicology, the interpretation of ZCA concentrations is complicated by post-mortem redistribution, where the compound can move between different tissues and fluids after death. nih.govnumberanalytics.com Additionally, recent research has identified post-mortem degradation of zolpidem by hemoglobin, which could also affect the concentrations of its metabolites. jst.go.jp

Lack of Direct Urine-Hair Correlation: As previously discussed, the absence of a clear correlation between ZCA levels in urine and hair makes it challenging to create a complete picture of drug use from these two matrices alone.

Future Directions:

Advanced Analytical Techniques: The continued development and application of high-resolution mass spectrometry (HRMS) are expected to improve the detection and identification of ZCA and other zolpidem metabolites. HRMS offers greater specificity and the potential for retrospective analysis of data for previously unidentified compounds. researchgate.net

Analysis of Novel Metabolites: Research is ongoing to identify and characterize novel metabolites of zolpidem. The identification of additional metabolites could provide a more comprehensive understanding of zolpidem's metabolic fate and may offer new biomarkers for confirming its use. jst.go.jp

Improved Hair Analysis Methodologies: Future research will likely focus on improving the efficiency of ZCA extraction from hair and on better understanding the mechanisms of its incorporation into the hair matrix. This could lead to more reliable and standardized methods for hair analysis.

Development of Standardized Cut-offs: Establishing standardized cut-off concentrations for ZCA in different biological specimens would aid in the interpretation of analytical results, particularly in compliance monitoring and forensic investigations.

Pharmacogenomic Studies: Further investigation into the influence of genetic variations in metabolizing enzymes (e.g., CYP3A4) on the formation and elimination of ZCA will enhance the ability to interpret inter-individual variability in metabolite concentrations.

Advanced Research Perspectives and Metabolomics Applications for Zolpidem 6 Carboxylic Acid

Integration of Zolpidem 6-Carboxylic Acid within Global Metabolomics Platforms

The integration of xenobiotic metabolites like this compound into global metabolomics platforms offers a window into drug disposition and its impact on endogenous metabolic systems. While most studies focus on targeted quantification for toxicological or compliance purposes, the analytical techniques employed are foundational to metabolomics.

Comprehensive metabolic fingerprinting aims to capture a broad snapshot of metabolites in a biological sample. The identification of this compound within such untargeted analyses relies on sophisticated analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

In a metabolomics workflow, compounds are separated chromatographically and detected by a mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ionized molecules. This compound would be identified as a feature in the resulting dataset based on its precise m/z value and characteristic retention time. Subsequent fragmentation analysis (MS/MS) would produce a unique spectral pattern, confirming its identity by matching against spectral libraries or through structural elucidation.

While the technical capacity to detect this compound in untargeted screens exists, its application is predominantly seen in targeted assays. researchgate.netoup.com Its presence in a global metabolic fingerprint would serve as a definitive indicator of zolpidem exposure, providing an anchor point to study the broader metabolic response to the drug.

The concentration of this compound is a direct product of xenobiotic metabolism, a pathway frequently perturbed by various factors. The formation of this metabolite is mediated by several cytochrome P450 isoenzymes. ark-tdm.com Therefore, its production rate can serve as a proxy for the activity of this pathway.

Perturbations can be caused by:

Co-administration of other drugs: Medications that inhibit or induce CYP enzymes can significantly alter the metabolic rate of zolpidem, thereby changing the output of this compound. nih.gov For instance, a potent CYP3A4 inhibitor would be expected to decrease the formation of this metabolite. nih.gov

Genetic Factors: As detailed in the following section, individual genetic makeup leads to variable enzyme activity, causing inherent perturbations in this metabolic pathway.

Physiological and Pathological States: Liver function directly impacts CYP enzyme activity, and conditions affecting hepatic health could perturb the metabolic pathway responsible for producing this compound.

By measuring the levels of this metabolite, researchers can gain insights into the functional status of an individual's drug metabolism pathways, reflecting a state of metabolic perturbation.

Pharmacogenomics Research Focused on Inter-Individual Variability in this compound Production

Pharmacogenomics studies how genetic variations affect an individual's response to drugs. The production of this compound shows significant inter-individual variability, which is largely attributable to genetic polymorphisms in the cytochrome P450 enzyme system. researchgate.net

Zolpidem is metabolized by a range of CYP isoforms, including CYP3A4 (estimated to contribute ~60% of clearance), CYP2C9 (~22%), and CYP1A2 (~14%), with minor roles for CYP2D6 and CYP2C19. ark-tdm.comnih.gov Genetic variations in the genes encoding these enzymes can lead to different metabolic phenotypes, broadly classified as poor, intermediate, extensive, or ultrarapid metabolizers.

These phenotypic differences directly influence the rate at which zolpidem is converted to its metabolites, including this compound. For example, an individual with a genetic variant causing reduced CYP3A4 activity (a "poor metabolizer") would likely exhibit a slower formation and lower concentration of this compound compared to an "extensive metabolizer" given the same dose of the parent drug. This variability has significant implications for both therapeutic efficacy and toxicological analysis.

Table 1: Cytochrome P450 Isoforms and Their Role in this compound Production

Cytochrome P450 IsoformEstimated Contribution to Zolpidem MetabolismKnown Genetic PolymorphismsPotential Impact on this compound Production
CYP3A4 Major (~60%) ark-tdm.comnih.govYesVariants leading to decreased enzyme function would reduce the rate of metabolite formation.
CYP2C9 Significant (~22%) ark-tdm.comnih.govYesAlleles associated with poor metabolizer status could lead to lower production of certain metabolites.
CYP1A2 Significant (~14%) ark-tdm.comnih.govYesVariability in this enzyme's activity contributes to inter-individual differences in metabolic profiles.
CYP2D6 Minor (~3%) ark-tdm.comYesWhile its role is minor, polymorphisms could contribute to the overall metabolic variability. nih.gov
CYP2C19 Minor ark-tdm.comYesVariants affecting function could have a small but measurable impact on the metabolite profile.

Novel Biomarker Discovery Potential for this compound in Associated Physiological States

A biomarker is a measurable indicator of a biological state or condition. This compound has significant potential as a biomarker, primarily in forensic toxicology and clinical compliance monitoring, but also for indicating specific physiological states related to drug metabolism.

The primary utility of this metabolite as a biomarker stems from its longer detection window in biological fluids compared to the parent drug. researchgate.netnih.gov Zolpidem has a short half-life, making its detection difficult long after administration. oup.com However, its carboxylic acid metabolites can be detected for significantly longer periods, providing more reliable evidence of zolpidem intake. For instance, after a single dose, zolpidem carboxylic acid metabolites can be detected in urine for up to 72 hours. nih.govresearchgate.net

The potential applications include:

Drug Compliance Monitoring: In clinical settings, detecting this compound in urine can confirm patient adherence to prescribed therapy. johnshopkins.edu

Forensic Toxicology: Its presence is used to establish zolpidem exposure in cases of drug-facilitated crimes or driving under the influence investigations. researchgate.netresearchgate.net The analysis of hair for this compound can provide a much longer historical window of detection, spanning weeks to months. researchgate.netmedwinpublishers.com

Pharmacogenomic Phenotyping: The ratio of this compound to the parent drug or to other metabolites could potentially serve as a non-invasive biomarker for an individual's CYP enzyme activity. A low metabolite-to-parent drug ratio might suggest a poor metabolizer phenotype, providing valuable clinical information without the need for genetic testing.

Table 2: Biomarker Applications of this compound

Potential ApplicationAssociated Physiological StateBiological MatrixKey Findings and Rationale
Therapeutic Drug Monitoring Compliance with zolpidem therapyUrine, BloodProvides definitive evidence of recent zolpidem intake. researchgate.netjohnshopkins.edu
Forensic Investigation Zolpidem exposure in criminal cases (e.g., DFSA)Urine, HairOffers an extended detection window compared to the parent drug. Hair analysis provides a long-term history of use. nih.govmedwinpublishers.com
Pharmacogenomic Phenotyping Genetically determined CYP450 enzyme activity statusUrine, BloodThe ratio of metabolite to parent drug could indicate an individual's metabolizer status (e.g., poor vs. extensive). researchgate.net

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of Zolpidem 6-Carboxylic Acid

This compound (ZCA) is recognized as a significant, albeit generally less prevalent, metabolite of the hypnotic agent zolpidem. The primary metabolic pathways for zolpidem involve oxidation by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of inactive metabolites. drugbank.comclinpgx.org The major routes are the oxidation of the methyl groups on both the phenyl and imidazopyridine rings. drugbank.com This process yields alcohol intermediates that are rapidly converted to their respective carboxylic acids. clinpgx.orgnih.gov this compound results from the oxidation of the methyl group on the imidazopyridine moiety, while the major metabolite, zolpidem phenyl-4-carboxylic acid, is formed by oxidation of the tolyl methyl group. nih.govnih.gov

The current academic consensus emphasizes the importance of ZCA in forensic and clinical toxicology. oup.com While zolpidem itself has a short half-life of approximately 1.4 to 4.5 hours, its acidic metabolites, including ZCA, can be detected in biological matrices like urine and hair for a significantly longer period. oup.comsemanticscholar.orgoup.com This extended detection window makes ZCA a crucial biomarker for determining prior zolpidem exposure, which is particularly valuable in contexts such as drug-facilitated crime investigations and compliance monitoring. oup.comresearchgate.net

A variety of sophisticated analytical methods have been developed and validated for the quantification of ZCA. These predominantly include liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), often requiring a derivatization step for the latter. oup.comresearchgate.netnih.gov These methods have demonstrated high sensitivity and specificity, allowing for the detection of ZCA at picogram-per-milligram levels in hair and nanogram-per-milliliter levels in urine. semanticscholar.orgnih.gov The development of these analytical techniques has been instrumental in advancing the understanding of zolpidem's metabolic profile and confirming the utility of its metabolites in toxicological screening.

Identification of Key Unexplored Research Avenues and Knowledge Gaps

Despite the established role of this compound as a metabolite, several knowledge gaps and unexplored research avenues persist.

Pharmacological Activity and Toxicology: A primary gap exists in the understanding of any potential intrinsic pharmacological or toxicological activity of ZCA. While it is generally considered an inactive metabolite, comprehensive studies to confirm its lack of effect on GABA receptors or other central nervous system targets are scarce. drugbank.comnih.gov Research into its potential for cellular toxicity, long-term accumulation effects, or specific interactions is warranted.

Pharmacokinetic Variability: Detailed pharmacokinetic profiles of ZCA across diverse populations are not fully characterized. Factors such as age, sex, ethnicity, and genetic polymorphisms in metabolizing enzymes (like CYP3A4, CYP1A2, and CYP2D6) could influence the rate of formation and elimination of ZCA. clinpgx.org While some studies have noted differences in metabolite levels between males and females, a deeper investigation is needed to understand the clinical implications of this variability. researchgate.netnih.gov

Metabolite Ratio Analysis: The potential utility of metabolic ratios (e.g., ZCA to parent zolpidem, or ZCA to zolpidem phenyl-4-carboxylic acid) in estimating the time of drug administration or differentiating between acute and chronic use is an underexplored area. Such data could provide more nuanced interpretations in forensic toxicology cases.

Environmental Fate and Impact: As a metabolite excreted in urine, ZCA enters wastewater systems. Its environmental persistence, potential for bioaccumulation, and ecotoxicological effects are largely unknown. nih.gov Research in this area is crucial for a complete understanding of the environmental footprint of zolpidem use.

Lack of Certified Reference Material: While analytical standards are available, the development and widespread availability of certified reference materials (CRMs) for ZCA in various biological matrices would enhance the accuracy and inter-laboratory comparability of quantitative methods.

Recommendations for Future Methodological and Conceptual Advancements in this compound Research

To address the existing knowledge gaps, future research should focus on several key areas, incorporating both methodological and conceptual advancements.

Advanced In Vitro and In Vivo Models: Future pharmacological studies should employ advanced in vitro techniques, such as receptor binding assays using cloned human receptors, to definitively characterize the activity of ZCA. In vivo animal studies could further investigate its systemic effects, particularly at high concentrations or following chronic exposure.

Comprehensive Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The development of sophisticated PK/PD models that incorporate genetic and demographic data could help predict the formation and elimination of ZCA in different patient populations. This would be invaluable for personalizing medicine and improving the interpretation of toxicology results.

Development of Novel Analytical Techniques: There is a need for the development of more rapid, cost-effective, and portable analytical methods for ZCA detection. Exploring techniques like dried blood spot (DBS) analysis coupled with LC-MS/MS could simplify sample collection and storage. Furthermore, developing highly specific immunoassays could provide a faster screening tool, although these would require confirmation by more specific methods like mass spectrometry.

Controlled Administration Studies: To better define the detection windows and understand metabolite ratios, well-controlled administration studies in human volunteers are essential. oup.com These studies should compare immediate- and controlled-release zolpidem formulations and collect multiple biological samples (urine, blood, hair, oral fluid) over an extended period. oup.com

Environmental Toxicology Research: A concerted effort should be made to study the environmental lifecycle of ZCA. This should include developing analytical methods for its detection in environmental samples (water, soil), assessing its biodegradability, and evaluating its potential toxicity to aquatic and terrestrial organisms.

By pursuing these research directions, the scientific community can build a more complete and nuanced understanding of this compound, moving beyond its current characterization as a simple metabolite to fully appreciate its significance in clinical, forensic, and environmental contexts.

Q & A

Q. What standard analytical methods are recommended for quantifying Zolpidem 6-Carboxylic Acid in biological matrices?

  • Methodological Answer : this compound (Z6CA) is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example, Feng et al. (2017) validated a post-column reagent addition method for detecting Z6CA in oral fluid, achieving high sensitivity (LOD: 0.5 ng/mL) . Titrimetric analysis, as described for Zolpidem Tartrate, can also be adapted for purity assessment by dissolving samples in anhydrous acetic acid/acetic anhydride and titrating with 0.1 N perchloric acid . Key validation parameters include linearity (R² > 0.99), precision (%RSD < 15%), and recovery (85–115%) .

Q. What are the primary metabolic pathways and clearance mechanisms of this compound in vivo?

  • Methodological Answer : Z6CA is a major oxidative metabolite of Zolpidem, formed via hepatic cytochrome P450 (CYP3A4) and cleared renally. In rats, sex-dependent differences in clearance were observed, with females exhibiting faster elimination due to higher alcohol/aldehyde dehydrogenase activity . Plasma concentration-time profiles (e.g., Group 1: Z6CA t½ = 45 min vs. Group 5: t½ = 65 min) highlight variability in metabolic rates . Urinary excretion studies suggest complete metabolite clearance within 72 hours post-administration in humans .

Advanced Research Questions

Q. How can researchers resolve contradictory pharmacokinetic data for this compound across experimental models?

  • Methodological Answer : Discrepancies in pharmacokinetic parameters (e.g., plasma concentration variability in rat groups ) may arise from interspecies differences in enzyme expression or experimental design (e.g., dosing regimens, sample collection intervals). To address this:
  • Standardize protocols : Align sampling times (e.g., 0, 15, 30, 60, 120 min post-dose) across studies .
  • Control covariates : Monitor sex, age, and CYP3A4 inhibitor/inducer use .
  • Validate assays : Cross-validate LC-MS/MS methods with deuterated internal standards (e.g., [²H₆]-Z6CA) to minimize matrix effects .

Q. What strategies optimize the synthesis and use of deuterated this compound analogs in isotope dilution assays?

  • Methodological Answer : Deuterated analogs (e.g., [²H₆]-Z6CA) enhance quantification accuracy by compensating for ion suppression in MS. Key steps include:
  • Synthesis : Introduce deuterium at stable positions (e.g., aromatic rings) to prevent isotopic exchange .
  • Characterization : Confirm purity via NMR (¹H/¹³C) and high-resolution MS (exact mass: 272.1412 ± 0.001 Da) .
  • Application : Use a 1:1 ratio of deuterated analog to native analyte during extraction to correct for recovery variability .

Guidance for Experimental Design

  • Problem Formulation : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to define objectives, e.g., "Assessing CYP-mediated drug interactions on Z6CA clearance" .
  • Data Interpretation : Use error bars in concentration-time curves (e.g., ± SEM in ) to assess biological variability and statistical significance.
  • Reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including detailed LC-MS/MS parameters and raw data deposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.